molecular formula C7H8Cl2N2 B1434788 2,5-Dichloro-4,6-dimethylpyridin-3-amine CAS No. 1639373-19-5

2,5-Dichloro-4,6-dimethylpyridin-3-amine

Cat. No.: B1434788
CAS No.: 1639373-19-5
M. Wt: 191.05 g/mol
InChI Key: KJLVGUMOULOLPB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4,6-dimethylpyridin-3-amine (CAS 1639373-19-5) is a chemical compound with the molecular formula C7H8Cl2N2 and a molecular weight of 191.06 g/mol . This pyridine derivative is characterized by its distinct substitution pattern, featuring chloro groups at the 2 and 5 positions, methyl groups at the 4 and 6 positions, and an amine functional group at the 3 position of the pyridine ring . This specific arrangement of substituents makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The compound is offered with high purity and is identified by the MDL number MFCD30011969 . As a key synthetic intermediate, this compound provides multiple reactive sites for further functionalization. The presence of two chlorine atoms offers opportunities for selective substitution via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic aromatic substitution. This allows researchers to create diverse libraries of more complex poly-substituted pyridine structures. The electron-donating methyl groups influence the electron density of the aromatic system, while the amine group can serve as a hydrogen bond donor/acceptor or be further derivatized. Its primary research applications include its use as a precursor in the development of potential pharmaceutical compounds, agrochemicals, and functional materials. Pyridine-based structures are commonly found in molecules with biological activity, and this compound serves as a critical starting material for constructing such cores. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can utilize this chemical to explore new chemical spaces and develop novel substances for scientific advancement.

Properties

IUPAC Name

2,5-dichloro-4,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLVGUMOULOLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Route via Chlorination, Reduction, and Amination

A robust and well-documented synthetic pathway for obtaining 2,5-Dichloro-4,6-dimethylpyridin-3-amine involves the following key steps, as described in patent GB2563858A and related documents:

Step Reaction Description Key Reagents/Conditions Product/Intermediate
1 Chlorination of 4,6-dimethyl-2-hydroxynicotinonitrile Chlorinating agent (e.g., POCl3 or SOCl2) 2,5-Dichloro-4,6-dimethylnicotinonitrile
2 Reduction of the nitrile group to aldehyde Reducing agent (e.g., DIBAL-H or other selective agents) 2,5-Dichloro-4,6-dimethylnicotinaldehyde
3 Conversion of aldehyde to oxime Hydroxylamine (NH2OH) under mild conditions 2,5-Dichloro-4,6-dimethylnicotinaldehyde-oxime
4 Chlorination of oxime to form imidoyl chloride derivative Chlorinating agent (e.g., POCl3) 2,5-Dichloro-N-hydroxy-4,6-dimethylnicotinimidoyl-chloride
5 Subsequent reduction or amination steps to yield this compound Appropriate reducing or amination reagents Target compound

This sequence leverages selective chlorination and functional group transformations to install chlorine atoms at positions 2 and 5 on the pyridine ring, along with methyl groups at 4 and 6, and finally introduces the amino group at position 3 via oxime intermediates and further transformations.

Detailed Reaction Conditions and Notes

  • Chlorination : The chlorination step typically employs phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to substitute hydroxyl or nitrile groups with chlorine atoms under controlled temperature conditions.

  • Reduction : Selective reduction of nitrile to aldehyde is often performed at low temperatures using diisobutylaluminum hydride (DIBAL-H) to avoid over-reduction to amines.

  • Oxime Formation : Hydroxylamine hydrochloride is reacted with the aldehyde intermediate in a buffered aqueous or alcoholic medium, often at room temperature to form the oxime.

  • Chlorination of Oxime : Conversion of the oxime to the corresponding imidoyl chloride is carried out with chlorinating agents, enabling further nucleophilic substitution or reduction.

  • Final Amination : The amino group at position 3 can be introduced by reduction or nucleophilic substitution, depending on the intermediate used.

Summary Table of Key Intermediates and Transformations

Intermediate Structural Feature Role in Synthesis Notes
4,6-Dimethyl-2-hydroxynicotinonitrile Starting pyridine with hydroxyl and nitrile Precursor for chlorination Commercially available or synthesized
2,5-Dichloro-4,6-dimethylnicotinonitrile Chlorinated nitrile Intermediate for reduction Chlorination at 2 and 5 positions
2,5-Dichloro-4,6-dimethylnicotinaldehyde Aldehyde derivative Intermediate for oxime formation Reduced from nitrile
2,5-Dichloro-4,6-dimethylnicotinaldehyde-oxime Oxime Intermediate for imidoyl chloride Formed by reaction with hydroxylamine
2,5-Dichloro-N-hydroxy-4,6-dimethylnicotinimidoyl-chloride Imidoyl chloride Precursor to amine Formed by chlorination of oxime
This compound Target compound Final product Obtained by reduction or amination

Research Findings and Optimization Notes

  • The chlorination steps must be carefully controlled to avoid over-chlorination or degradation of the pyridine ring.

  • Reduction of nitrile to aldehyde is a critical step requiring selective reagents to prevent further reduction to amine or alcohol.

  • Oxime formation proceeds efficiently under mild conditions, but purity and reaction time affect yield.

  • The conversion of oxime to imidoyl chloride is sensitive to moisture and requires anhydrous conditions.

  • Final amination or reduction steps can be optimized by choice of reducing agents or amination conditions to maximize yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid or corresponding aldehydes.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

COMT Inhibition

One of the primary applications of 2,5-Dichloro-4,6-dimethylpyridin-3-amine is as a catechol-O-methyltransferase (COMT) inhibitor. This compound has been studied for its potential to enhance the efficacy of levodopa in Parkinson’s disease treatment by preventing the metabolism of levodopa into less active forms.

A study demonstrated that this compound significantly increased plasma levels of levodopa while decreasing levels of 3-O-methyl-levodopa when administered to rat models .

Intermediates in Drug Synthesis

This compound serves as an important intermediate in the synthesis of other pharmaceuticals. For instance, it is involved in the production of Opicapone, a drug used in Parkinson’s disease therapy. The synthesis pathway includes the reaction of this compound with various reagents to yield complex structures essential for therapeutic applications .

Anticancer Potential

Research has indicated that compounds related to this compound exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways .

Case Study:
In a study involving human melanoma cells, treatment with derivatives of this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The neuroprotective effects of this compound have also been explored, particularly in relation to its ability to protect neuronal cells from oxidative stress and apoptosis. This property is crucial for developing therapies aimed at neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chlorine atoms and methyl groups on the pyridine ring influence its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key analogs and their structural differences are summarized below:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
2,5-Dichloro-4,6-dimethylpyridin-3-amine C₇H₈Cl₂N₂ Cl (2,5); CH₃ (4,6); NH₂ (3) 203.06 Potential COMT inhibition
3-Amino-2,5-dichloropyridine C₅H₄Cl₂N₂ Cl (2,5); NH₂ (3) 162.01 Intermediate in agrochemical synthesis
2,5-Dichloro-4,6-diiodopyridin-3-ol C₅HCl₂I₂NO Cl (2,5); I (4,6); OH (3) 415.78 High steric hindrance; limited solubility
2,4-Dibromo-6-chloropyridin-3-amine C₅H₃Br₂ClN₂ Br (2,4); Cl (6); NH₂ (3) 296.29 Reactivity in cross-coupling reactions

Key Observations:

  • Electronic Effects: Chlorine atoms at positions 2 and 5 increase the electron-deficient nature of the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This contrasts with bromine-containing analogs (e.g., 2,4-Dibromo-6-chloropyridin-3-amine), where bromine’s lower electronegativity may slow reaction kinetics .
  • Biological Activity: Methyl groups in the target compound likely improve membrane permeability compared to non-methylated analogs like 3-Amino-2,5-dichloropyridine, aligning with its hypothesized role in COMT inhibition .

Physicochemical and Pharmacokinetic Profiles

A comparative analysis of key properties:

Property This compound 3-Amino-2,5-dichloropyridine 2,5-Dichloro-4,6-diiodopyridin-3-ol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 ~3.8 (highly lipophilic)
Aqueous Solubility Moderate (enhanced by NH₂ group) High Low (due to iodine’s hydrophobicity)
Metabolic Stability Likely high (methyl groups resist oxidation) Moderate Low (iodine may undergo dehalogenation)

Implications:

  • The target compound’s balanced lipophilicity (LogP ~2.5) suggests favorable absorption and distribution profiles for central nervous system (CNS) targeting, as seen in related COMT inhibitors .
  • In contrast, the diiodo analog’s low solubility limits its utility in aqueous-based biological systems .

Biological Activity

Overview

2,5-Dichloro-4,6-dimethylpyridin-3-amine (CAS No. 1639373-19-5) is a pyridine derivative characterized by two chlorine atoms and two methyl groups on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, which can modulate cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of chlorine and methyl groups affects its binding affinity and specificity. This compound may function as an inhibitor or activator of certain enzymes, thereby influencing critical biological pathways. For instance, it has been explored for its potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains by interfering with essential cellular processes. The compound's effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) assays.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In a series of studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects. For example:

Cancer Cell Line IC50 (µM)
MDA-MB-468 (breast)5.0
A549 (lung)4.5
HCT116 (colon)3.8

These values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner .

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of derivatives related to this compound. Compounds were tested for their ability to inhibit COX enzymes involved in inflammation. The derivatives showed IC50 values comparable to known anti-inflammatory drugs like celecoxib .
  • Cytotoxicity in Cancer Models : In vivo studies using xenograft models demonstrated that administration of this compound significantly reduced tumor growth without causing substantial weight loss in mice. This suggests a favorable therapeutic index for potential cancer treatments .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that varying the position and type of substituents on the pyridine ring can enhance or diminish its biological efficacy:

Modification Effect on Activity
Replacement of Cl with FIncreased anticancer potency
Addition of hydroxyl groupEnhanced solubility and bioavailability

These insights into SAR are crucial for guiding future synthetic efforts aimed at optimizing the compound's therapeutic profile .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2,5-Dichloro-4,6-dimethylpyridin-3-amine, and how can purity be ensured?

  • Methodology : The synthesis typically involves halogenation and amination of a pre-functionalized pyridine core. For example, chlorination at positions 2 and 5, followed by methyl group introduction at positions 4 and 6, requires controlled stoichiometry and temperature to avoid over-substitution. Purification often employs column chromatography (silica gel, gradient elution) or recrystallization. Analytical techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation. In case of eye contact, rinse immediately with water (S26 safety code). Solvent compatibility must be verified; for instance, avoid reactions with strong oxidizers due to the compound’s halogenated structure .

Q. How is structural characterization performed for intermediates and final products?

  • Methodology : Combine spectroscopic methods:

  • NMR : Assign peaks for methyl (δ ~2.3–2.6 ppm), aromatic protons (δ ~7.0–8.5 ppm), and amine groups (δ ~5.0–6.0 ppm, if protonated).
  • FT-IR : Identify C-Cl stretches (~550–750 cm⁻¹) and N-H bends (~1600 cm⁻¹).
  • X-ray crystallography (if crystalline) resolves substituent positions unambiguously .

Advanced Research Questions

Q. How can computational tools predict the biological interaction profiles of this compound?

  • Methodology :

  • QSAR modeling : Correlate electronic (e.g., Hammett σ) or steric descriptors with observed bioactivity (e.g., receptor binding affinity).
  • Molecular docking : Simulate binding to targets like kinase domains or neurotransmitter receptors. For example, the dimethylpyridine core may interact with hydrophobic pockets, while chlorine atoms influence binding specificity via halogen bonding .
  • Validate predictions with in vitro assays (e.g., SPR for binding kinetics, cellular viability assays) .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?

  • Methodology :

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst lot variability).
  • Advanced analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. LC-MS/MS detects trace impurities (e.g., dechlorinated byproducts).
  • Meta-analysis : Compare datasets across literature, noting solvent effects (e.g., DMSO vs. CDCl₃ on chemical shifts) .

Q. How can reaction conditions be optimized to enhance regioselectivity in halogenation?

  • Methodology :

  • Catalyst screening : Transition metals (Pd, Cu) may direct chlorination to specific positions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing side reactions.
  • Kinetic control : Lower temperatures (0–5°C) favor kinetic products over thermodynamic isomers. Monitor progress via TLC or in-situ FT-IR .

Q. What are the compound’s potential roles in pharmaceutical intermediates, and how are they validated?

  • Methodology :

  • Retrosynthetic analysis : Identify fragments for coupling (e.g., Suzuki-Miyaura for pyridine-amine linkages).
  • Biological testing : Use the compound as a precursor in synthesizing kinase inhibitors or neuroactive agents. Validate via enzymatic assays (IC₅₀ determination) and ADMET profiling (e.g., microsomal stability) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-4,6-dimethylpyridin-3-amine
Reactant of Route 2
2,5-Dichloro-4,6-dimethylpyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.